An In-depth Technical Guide to 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
An In-depth Technical Guide to 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid
Abstract
5-Fluoro-2-(isopropoxymethyl)phenylboronic acid is a key organoboron intermediate, increasingly pivotal in the realms of organic synthesis and medicinal chemistry. Its unique substitution pattern—a fluorine atom at the 5-position and an isopropoxymethyl group at the 2-position—imparts distinct electronic and steric properties that are highly advantageous in modern synthetic methodologies, most notably in Suzuki-Miyaura cross-coupling reactions.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed protocols for its analytical characterization, and expert insights into its stability, handling, and application. Designed for researchers, chemists, and drug development professionals, this document serves as a definitive technical resource for leveraging this versatile building block.
Core Chemical and Physical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any research or development setting. The defining characteristics of 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1333392-80-5 | [1] |
| Molecular Formula | C₁₀H₁₄BFO₃ | [2] |
| Molecular Weight | 212.03 g/mol | [1] |
| IUPAC Name | [5-fluoro-2-(propan-2-yloxymethyl)phenyl]boronic acid | [2] |
| Appearance | Solid (Typically a white to off-white powder) | |
| Purity | ≥97-98% (Commercial Grade) | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
The presence of both an electron-withdrawing fluoro group and a moderately bulky, electron-donating isopropoxymethyl group creates a unique electronic environment on the phenyl ring, influencing the acidity of the boronic acid moiety and its reactivity in catalytic cycles.[1]
The Critical Role of Structure: The Boroxine Equilibrium
A fundamental, yet often overlooked, property of boronic acids is their propensity to exist in equilibrium with their cyclic anhydride form, the boroxine. This dehydration is a reversible process, influenced by factors such as solvent, temperature, and the presence of water.
Caption: Reversible equilibrium between the boronic acid monomer and its cyclic boroxine anhydride.
Expert Insight: The formation of boroxines can lead to inconsistencies in solubility and reaction stoichiometry if not accounted for.[4] Commercial boronic acids often exist as a mixture of the acid and its boroxine.[4] For reactions sensitive to precise stoichiometry, it is crucial to use freshly opened material or to understand the equilibrium state under the specific reaction conditions.
Analytical Characterization: A Validated Approach
Accurate characterization is essential to confirm identity and purity. We present a multi-faceted approach combining spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation. For this molecule, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all informative.
-
¹H NMR: Will show characteristic signals for the aromatic protons, the methylene (-CH₂-) protons adjacent to the oxygen, the methine (-CH-) of the isopropyl group, and the methyl (-CH₃) protons. The coupling patterns between aromatic protons will be influenced by the fluorine atom.
-
¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's presence and electronic environment.
-
¹¹B NMR: This technique is particularly useful for assessing the state of the boronic acid. The sp²-hybridized boron of the free acid gives a broad signal, which shifts significantly upfield upon conversion to a tetrahedral sp³-hybridized boronate ester, for instance, during reaction or complexation.[5] This shift can be used to monitor reaction progress or study binding events.[5]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide fragmentation data for structural verification.
-
Technique of Choice: Electrospray Ionization (ESI) is a suitable soft ionization technique for boronic acids, often performed in negative ion mode to detect the [M-H]⁻ or other adducts.[6][7]
-
Expected Mass: The monoisotopic mass of C₁₀H₁₄BFO₃ would be the primary target for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
Protocol: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying the purity of the boronic acid and detecting potential impurities.
Objective: To resolve 5-Fluoro-2-(isopropoxymethyl)phenylboronic acid from potential synthetic byproducts or degradants.
Methodology:
-
Instrumentation: HPLC system with UV-Vis Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B in 1 minute.
-
Re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Methanol/Water.[6]
Self-Validation System:
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Peak Tailing Factor: Should be between 0.9 and 1.5.
-
Rationale: The acidic modifier (formic acid) ensures the boronic acid is protonated, leading to better peak shape. The gradient elution is necessary to separate the main component from both more polar and less polar impurities effectively.
Solubility Profile
The solubility of boronic acids can be complex due to the boroxine equilibrium.[4] Phenylboronic acids generally exhibit good solubility in polar organic solvents but limited solubility in water and nonpolar hydrocarbons.[8]
| Solvent | Solubility | Rationale |
| Methanol, Ethanol | Soluble | Polar protic solvents that can hydrogen bond with the -B(OH)₂ group. |
| Tetrahydrofuran (THF), 1,4-Dioxane | Soluble | Polar aprotic ethers commonly used in cross-coupling reactions.[9] |
| Acetone, 3-Pentanone | Soluble | Ketones are effective solvents for many boronic acids.[4] |
| Water | Sparingly Soluble | Generally low, but can be pH-dependent. Basification forms the more soluble boronate anion.[4] |
| Hexanes, Toluene | Poorly Soluble | Nonpolar solvents are generally poor choices for dissolving free boronic acids. |
Stability and Safe Handling
Stability: Boronic acids are generally stable solids but can be susceptible to oxidation and protodeborylation (cleavage of the C-B bond).[10][11]
-
Oxidative Instability: At physiological pH, some boronic acids can be oxidized by reactive oxygen species.[11] While this is a greater concern in biological applications, it underscores the need for proper storage. Electron-withdrawing groups can sometimes enhance stability against oxidation.[11]
-
Protodeborylation: This side reaction can occur under certain cross-coupling conditions, particularly in aqueous media, leading to the formation of 1-fluoro-4-(isopropoxymethyl)benzene.[10] Careful selection of base, solvent, and temperature can minimize this pathway.
Handling and Storage Protocol:
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a tightly sealed container at 2-8°C. For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended to minimize oxidation and moisture exposure, which can promote boroxine formation.
-
Incompatibilities: Avoid strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form C-C bonds, a cornerstone of modern synthetic chemistry.[1][9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Mechanism Explained:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X).[12][13]
-
Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This crucial step requires activation by a base, which converts the boronic acid to a more nucleophilic boronate species.[13][14]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12][13]
Role of Substituents:
-
5-Fluoro Group: As an electron-withdrawing group, it increases the Lewis acidity of the boron atom, which can facilitate the transmetalation step.[1]
-
2-(isopropoxymethyl) Group: This ortho substituent provides steric bulk near the reaction center.[1] This can be advantageous in preventing undesired side reactions like homocoupling of the boronic acid and can influence the final conformation of the biaryl product.
References
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
-
How to use mass spectrometry to analyze Phenylboronic Acid? Sparrow Chemical Blog. [Link]
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Analytical Methods. RSC Publishing. [Link]
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Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. Agilent. [Link]
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5-fluoro-2-(isopropoxyMethyl)phenylboronic acid(CAS# 1333392-80-5). Angene Chemical. [Link]
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11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
(2-Chloro-5-fluoro-3-isopropoxyphenyl)boronic acid | C9H11BClFO3 | CID 177685454. PubChem. [Link]
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Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [Link]
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Phenylboronic acid. Grokipedia. [Link]
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Phenylboronic acid. Wikipedia. [Link]
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3-Fluoro-5-(iso-propyl-d7)-phenylboronic acid. PubChem. [Link]
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Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. [Link]
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(2-Fluoro-3-isopropoxy-5-methylphenyl)boronic acid. Lead Sciences. [Link]
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